molecular formula C5H11NO2S B1584421 S-Ethyl-L-cysteine CAS No. 2629-59-6

S-Ethyl-L-cysteine

Cat. No. B1584421
CAS RN: 2629-59-6
M. Wt: 149.21 g/mol
InChI Key: ULXKXLZEOGLCRJ-UHFFFAOYSA-N
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Description

S-Ethyl-L-cysteine is a hydrophilic cysteine-containing compound naturally synthesized in many Allium plant foods such as garlic and onion . It has a linear formula of C5H11NO2S .


Molecular Structure Analysis

The molecular weight of S-Ethyl-L-cysteine is 149.21 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

S-Ethyl-L-cysteine has a molecular weight of 149.21 . The storage temperature is -20°C . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Metabolic Processes and Derivatives

S-Ethyl-L-cysteine plays a role in metabolic processes in organisms. For instance, when added to Saccharomyces cerevisiae in a glucose-containing medium, its sulfur is rapidly excreted as a metabolite, identified as ethylmercaptolactic acid (Maw & Coyne, 1966). This demonstrates its involvement in cellular metabolic pathways.

Role in Synthesis and Detection

S-Ethyl-L-cysteine derivatives are used in synthesis and detection applications. For instance, its derivative, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL), has been synthesized as a ratiometric fluorescent probe for detecting cysteine and homocysteine in aqueous media (Na et al., 2016).

Kinetics and Thermodynamics

Research on the kinetics and thermodynamics of oxidation-mediated reactions in L-cysteine and its esters, including S-Ethyl-L-cysteine, has been conducted to understand their behavior in different states (Dougherty et al., 2017).

Solid-Phase Peptide Synthesis

S-Ethyl-L-cysteine has been used in the development of new derivatives for solid-phase peptide synthesis, demonstrating its utility in peptide chemistry (Royo et al., 1992).

Inhibition Studies

It has also been studied for its inhibitory properties. For example, ethyl D-cysteinate, a derivative of S-Ethyl-L-cysteine, has been identified as a potent competitive inhibitor of aminopeptidase M (Bergin & Clapp, 1989).

Polymerization Applications

In the field of polymer science, S-Ethyl-L-cysteine has been used for the polymerization of S-ethylsulfonyl-l-cysteine N-carboxyanhydride, demonstrating its role in creating well-defined polymers (Schäfer et al., 2016).

Analytical Chemistry and Diagnostics

It has been employed in analytical chemistry and diagnostics, such as in the assay of S-ethyl-N-acetyl-L-cysteine in urine by high-performance liquid chromatography (Eškinja et al., 1997).

Therapeutic Applications

S-Ethyl-L-cysteine derivatives like S-carbamoyl-L-cysteine have been studied for their antitumoral activity in animal experiments, highlighting potential therapeutic applications (Németh et al., 1978).

Nutritional Implications

Lastly, S-Ethyl-L-cysteine has been studied for its nutritional implications. For example, research has examined the effects of L-Cysteine on human health, which is relevant to understanding the broader impact of its derivatives (Plaza et al., 2018).

Safety And Hazards

The safety data sheet for N-Boc-S-ethyl-L-cysteine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid inhalation, contact with eyes and skin, and dust formation .

properties

IUPAC Name

(2R)-2-amino-3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXKXLZEOGLCRJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020588
Record name S-Ethyl-l-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Ethyl-L-cysteine

CAS RN

2629-59-6, 2139-90-4, 22196-52-7
Record name S-Ethyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2629-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Ethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl-l-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ethyl-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ETHYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46YS921BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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